molecular formula C23H24N2O6 B2955956 Methyl 4-{[(2-ethylphenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate CAS No. 1358418-51-5

Methyl 4-{[(2-ethylphenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate

Cat. No.: B2955956
CAS No.: 1358418-51-5
M. Wt: 424.453
InChI Key: OELHDVYFFCNMBE-UHFFFAOYSA-N
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Description

Methyl 4-{[(2-ethylphenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities.

Scientific Research Applications

Methyl 4-{[(2-ethylphenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(2-ethylphenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinoline Core: This can be achieved through various methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Methoxy Groups: The methoxy groups at positions 6 and 7 can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(2-ethylphenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and carbamoyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with altered functional groups.

Mechanism of Action

The mechanism of action of Methyl 4-{[(2-ethylphenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes involved in critical biological processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinacrine: Another antimalarial drug with a similar structure.

Uniqueness

Methyl 4-{[(2-ethylphenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the carbamoyl and methoxy groups enhances its potential interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

methyl 4-[2-(2-ethylanilino)-2-oxoethoxy]-6,7-dimethoxyquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O6/c1-5-14-8-6-7-9-16(14)25-22(26)13-31-19-12-18(23(27)30-4)24-17-11-21(29-3)20(28-2)10-15(17)19/h6-12H,5,13H2,1-4H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELHDVYFFCNMBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)COC2=CC(=NC3=CC(=C(C=C32)OC)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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